Cas no 2172293-58-0 (5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one)

5-{(3-Methylfuran-2-yl)methylsulfanyl}pentan-2-one is a sulfur-containing ketone derivative with a furan moiety, offering unique reactivity and structural features for synthetic applications. The compound combines a thioether linkage with a carbonyl group, making it a versatile intermediate in organic synthesis, particularly for heterocyclic and sulfur-functionalized compounds. Its 3-methylfuran group enhances stability while contributing to potential aromatic interactions. The pentan-2-one backbone provides flexibility for further functionalization. This compound is suitable for use in pharmaceuticals, agrochemicals, and materials science, where precise control over molecular architecture is required. Its balanced lipophilicity and reactivity make it a valuable building block for specialized chemical transformations.
5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one structure
2172293-58-0 structure
Product Name:5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one
CAS No:2172293-58-0
MF:C11H16O2S
MW:212.308542251587
CID:5875843
PubChem ID:165533219
Update Time:2025-06-08

5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one
    • 5-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-2-one
    • EN300-1290729
    • 2172293-58-0
    • Inchi: 1S/C11H16O2S/c1-9-5-6-13-11(9)8-14-7-3-4-10(2)12/h5-6H,3-4,7-8H2,1-2H3
    • InChI Key: RSBQIRMFPRRGDB-UHFFFAOYSA-N
    • SMILES: S(CC1=C(C)C=CO1)CCCC(C)=O

Computed Properties

  • Exact Mass: 212.08710092g/mol
  • Monoisotopic Mass: 212.08710092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 55.5Ų

5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one Pricemore >>

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Additional information on 5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one

Professional Introduction to Compound with CAS No. 2172293-58-0 and Product Name: 5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one

The compound identified by the CAS number 2172293-58-0 and the product name 5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of a 3-methylfuran-2-yl moiety and a methylsulfanyl group in its backbone suggests a rich chemical reactivity, making it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds derived from furan-based scaffolds. Furan derivatives are particularly attractive due to their ability to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one positions it as a promising candidate for further investigation into its pharmacological effects.

One of the most intriguing aspects of this compound is its structural flexibility, which allows for various modifications and derivatization strategies. The methylsulfanyl group, in particular, is known to enhance the solubility and bioavailability of molecules, making it an ideal candidate for oral or topical administration. This feature is particularly relevant in the context of drug development, where optimizing delivery systems is crucial for therapeutic efficacy.

Recent studies have highlighted the importance of furan derivatives in medicinal chemistry. For instance, compounds containing the 3-methylfuran-2-yl moiety have been shown to interact with specific biological targets, leading to modulatory effects on cellular pathways. These interactions are often mediated through non-covalent binding interactions, such as hydrogen bonding and hydrophobic interactions, which can be fine-tuned by structural modifications.

The synthesis of 5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one involves multi-step organic reactions that showcase the expertise of modern synthetic chemistry. The process typically begins with the preparation of the furan derivative followed by functionalization with a methylsulfanyl group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules. Additionally, it could serve as a building block for developing novel materials with specialized properties, such as liquid crystals or polymers with enhanced thermal stability.

In conclusion, 5-{(3-methylfuran-2-yl)methylsulfanyl}pentan-2-one (CAS No. 2172293-58-0) represents a significant advancement in organic chemistry and pharmaceutical research. Its unique molecular structure and functional groups position it as a valuable candidate for further exploration in drug development and material science. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow.

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